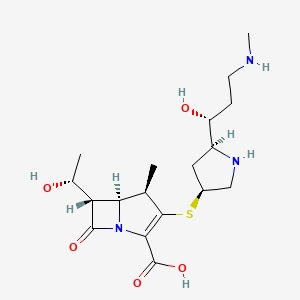
L-ロイシン酸
概要
説明
L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a 2-hydroxy-4-methylvaleric acid and a (2S)-2-hydroxy monocarboxylic acid . It is derived from the metabolism of the branched-chain amino acids and belongs to the 2-hydroxycarboxylic acid group of amino acid metabolites . It is an enantiomer of a ®-2-hydroxy-4-methylpentanoic acid .
Synthesis Analysis
L-Leucic Acid is a reagent in the synthesis of cryptophycins based macrocyclic depsipeptides which are used as tubulin inhibitors . It is also involved in the production of 2-hydroxyisocaproic acid (HICA) from leucine and ketoisocaproic acid .Molecular Structure Analysis
The molecular formula of L-Leucic acid is C6H12O3 . The IUPAC name is (2 S )-2-hydroxy-4-methylpentanoic acid . The InChI is InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis
L-Leucic acid has a molecular weight of 132.16 g/mol . It is soluble in water and alcohol .科学的研究の応用
mTORC1媒介シグナル伝達の活性化
L-ロイシン酸は、ロイシンの誘導体として、細胞への取り込みとmTORC1媒介シグナル伝達の活性化に重要な役割を果たします . このプロセスには、細胞内のロイシン取り込みに関与するL型アミノ酸トランスポーター1(LAT1)による細胞への取り込みと、その後のmTORC1の活性化という2つの連続的なイベントが含まれます . この経路は、細胞の成長とがんの進行の調節に関与しています .
抗酸化特性
L-ロイシン酸は、抗酸化特性を持つことがわかっています。 乳酸菌を使用して野菜ジュースを発酵させた研究では、発酵プロセスによりL-ロイシン酸の含有量が大幅に増加することがわかりました . L-ロイシン酸のこれらの増加したレベルは、抗酸化特性と正の相関を示しました .
分岐鎖脂肪酸(BCFA)の生成
L-ロイシン酸は、糖飢餓によって誘導された非培養状態中に、分岐鎖脂肪酸(BCFA)に変換できます . この変換プロセスは、2-メチル酪酸を生成します .
細胞代謝と細胞成長における役割
L-ロイシン酸の由来となるロイシンは、細胞代謝と細胞成長を調節するシグナル分子です . 細胞周期、成長、代謝、および生存を制御する、ラパマイシン標的タンパク質(mTOR)シグナル経路を活性化します .
潜在的な治療用途
mTORC1媒介シグナル伝達における役割とその抗酸化特性を考えると、L-ロイシン酸は潜在的な治療用途を持つ可能性があります。 たとえば、細胞の成長とがんの進行に関与するLAT1とロイシンセンサーを標的にした治療法に使用できます .
作用機序
L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine . This compound has been studied for its various biological effects, including its role in muscle recovery and its antibacterial properties .
Target of Action
L-Leucic acid primarily targets skeletal muscle cells and certain bacteria. In muscle cells, it has been shown to improve muscle recovery after immobilization-induced atrophy . In bacteria, it has demonstrated antibacterial efficacy against some important bacteria associated with food quality and safety .
Mode of Action
In muscle cells, L-Leucic acid appears to maintain an increased rate of protein synthesis, which aids in muscle recovery . In bacteria, L-Leucic acid exerts its activity via penetration of the bacterial cell membranes, causing depolarization, rupture of membranes, subsequent leakage of cellular contents, and ultimately, cell death .
Biochemical Pathways
L-Leucic acid is a product of the leucine degradation pathway . It is involved in the regulation of protein synthesis via the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cell growth and metabolism.
Result of Action
The result of L-Leucic acid’s action depends on the target. In muscle cells, it helps improve muscle recovery after immobilization-induced atrophy by maintaining an increased rate of protein synthesis . In bacteria, it causes cell death, making it a potential antibacterial agent against food spoilage and food-borne pathogenic bacteria .
Action Environment
The action of L-Leucic acid can be influenced by various environmental factors. For instance, in the context of food preservation, the effectiveness of L-Leucic acid as an antibacterial agent may depend on factors such as pH, temperature, and the presence of other compounds
生化学分析
Biochemical Properties
L-Leucic acid interacts with various enzymes, proteins, and other biomolecules. It is known to increase protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This interaction plays a crucial role in regulating cell growth and metabolism .
Cellular Effects
L-Leucic acid has profound effects on various types of cells and cellular processes. It influences cell function by promoting energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . This provides energy for protein synthesis while inhibiting protein degradation . The compound also affects cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of L-Leucic acid involves its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It activates the mTOR signaling pathway, which is central to its role in increasing protein synthesis . The activation of mTORC1 by L-Leucic acid is a consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following the transport .
Metabolic Pathways
L-Leucic acid is involved in several metabolic pathways. Approximately 80% of Leucine, from which L-Leucic acid is derived, is normally used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .
Transport and Distribution
The transport and distribution of L-Leucic acid within cells and tissues involve the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The activation of mTORC1 by L-Leucic acid is a consequence of cellular uptake by LAT1 and the subsequent activation of mTORC1 .
Subcellular Localization
Given its role in activating the mTOR signaling pathway, it can be inferred that it may be localized in areas where this pathway is active .
特性
IUPAC Name |
(2S)-2-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884643 | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13748-90-8 | |
| Record name | L-Leucic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13748-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013748908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B33FPI2OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78 - 80 °C | |
| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of L-leucic acid in the structure of cryptophycins?
A1: L-leucic acid constitutes unit D, one of the four building blocks of cryptophycins [, ]. These molecules are cyclic depsipeptides, meaning they contain both amide and ester bonds within their ring structure. L-leucic acid contributes to this structure through its carboxylic acid group forming an ester linkage.
Q2: How does the stereochemistry of L-leucic acid impact cryptophycin activity?
A2: While the provided research doesn't directly investigate modifications to the L-leucic acid portion, it highlights the importance of stereochemistry in cryptophycin activity. The total synthesis of cryptophycins C and D revealed that the α-amino acid unit must be in the D-configuration for potent activity []. This suggests that altering the stereochemistry of other units, including L-leucic acid, could significantly impact the overall conformation and thus the biological activity of cryptophycins.
Q3: Does the presence of L-leucic acid influence the synthesis of cryptophycins?
A4: The total synthesis of cryptophycins C and D employed a convergent approach, coupling pre-assembled units []. While the research doesn't specify challenges directly related to L-leucic acid incorporation, it highlights the importance of stereochemical control during the coupling and cyclization steps to obtain the desired biologically active configuration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)



![(1S,2S,4R,8S)-1-Methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1674718.png)



